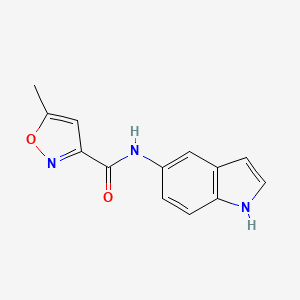

N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide

Description

N-(1H-Indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and an indole moiety at the carboxamide position.

Properties

IUPAC Name |

N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8-6-12(16-18-8)13(17)15-10-2-3-11-9(7-10)4-5-14-11/h2-7,14H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGHVVSAQTZVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the construction of the indole and isoxazole rings followed by their coupling. One common method involves the reaction of 5-methylisoxazole-3-carboxylic acid with 1H-indole-5-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide with analogous compounds, focusing on structural features, biological activity, and synthesis.

Ceapin Derivatives (Ceapin-A4 and Ceapin-A5)

- Structure : Ceapin-A4 (N-(1-benzyl-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) and Ceapin-A5 (5-(furan-2-yl)-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide) share the 1,2-oxazole-3-carboxamide backbone but differ in substituents. Ceapins feature pyrazole or methylpyrazole groups instead of indole .

- Activity: Ceapins are studied as modulators of unfolded protein responses, highlighting the role of substituents in target specificity.

- Synthesis : Ceapins are commercially sourced (Enamine), suggesting standardized coupling protocols for oxazole-carboxamide synthesis .

N-(9H-Purin-6-yl)-5-Substituted-1,2-Oxazole-3-carboxamides

- Structure : These compounds, such as N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide, replace the indole with a purine ring. The 5-position substituent varies, with bulkier groups (e.g., tetrahydronaphthalen-2-yl) showing enhanced xanthine oxidase inhibition (Ki = 23 nM) compared to smaller groups .

- Activity : Bulky 5-substituents improve enzyme binding via hydrophobic interactions. The target compound’s methyl group may limit potency but enhance metabolic stability.

- Synthesis : Synthesized via EDCI/HOBt-mediated coupling, analogous to methods in .

N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

- Structure : This analog substitutes indole with a 3-chlorophenyl group, reducing aromatic complexity and hydrogen-bonding capacity .

- Activity : Chlorophenyl derivatives are often explored as antimicrobial agents. The indole moiety in the target compound may broaden bioactivity, such as interactions with serotonin receptors or kinases.

- Synthesis : Discontinued commercial availability (CymitQuimica) implies scalability challenges for halogenated analogs .

UTL-5g (N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide)

- Structure: Features a dichlorophenyl group, enhancing lipophilicity.

- Activity : UTL-5g is a prodrug requiring metabolic activation, whereas the indole analog may act directly due to inherent bioreactivity .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Substituent Effects : Bulky 5-substituents (e.g., tetrahydronaphthalen-2-yl) enhance enzyme inhibition by filling hydrophobic pockets, while smaller groups (methyl) may improve pharmacokinetic properties .

- Indole vs.

- Synthetic Challenges : Halogenated analogs face scalability issues (e.g., discontinued production of N-(3-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide) .

Biological Activity

N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.

Overview of the Compound

N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide belongs to a class of compounds that incorporate indole and isoxazole moieties. These structural features are associated with various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and isoxazole structures. For instance, derivatives of N-(1H-indol-5-yl)-5-methyl-1,2-oxazole have shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 35.0 | |

| Caco-2 (Colon cancer) | 20.6 | |

| OVXF 899 (Ovarian) | 2.76 | |

| PXF 1752 (Mesothelioma) | 9.27 |

These findings suggest that modifications to the indole and isoxazole components can significantly enhance anticancer activity.

Enzyme Inhibition

N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide has been studied for its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. One derivative demonstrated an IC50 value of 0.13 µM against XO, outperforming allopurinol, a standard treatment for gout (IC50 = 2.93 µM) . This compound acts as a mixed-type inhibitor, indicating its potential for treating hyperuricemia.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The efficacy of N-(1H-indol-5-yl)-5-methyl-1,2-oxazole derivatives is closely linked to their structural features. The presence of hydrophobic groups on the indole ring enhances inhibitory potency against XO . Additionally, molecular docking studies indicate that these compounds can form critical interactions at the enzyme's active site, which is essential for their inhibitory action.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that N-(1H-indol-5-yl)-5-methyl-1,2-oxazole derivatives exhibit favorable absorption characteristics and low toxicity profiles. For instance, they are non-carcinogenic and demonstrate low Ames test toxicity .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of N-(1H-indol-5-yl)-5-methyl-1,2-oxazole derivatives against multiple cancer cell lines. The results indicated selective cytotoxicity towards ovarian cancer cells with minimal effects on normal cells.

Case Study 2: Xanthine Oxidase Inhibition

Another investigation focused on the compound's ability to inhibit XO in vitro. The study confirmed that specific structural modifications led to enhanced inhibitory activity compared to traditional drugs like allopurinol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.